molecular formula C22H22N2O8S B2862965 Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-10-0

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2862965
CAS RN: 899728-10-0
M. Wt: 474.48
InChI Key: DFSCWWOCVQOZRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions due to its functional groups. For example, the ester group could undergo hydrolysis or transesterification, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and sulfonyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Metabolites and Derivatives : This compound and its derivatives are often synthesized for various research purposes. For instance, Mizuno et al. (2006) detailed the synthesis of related compounds, highlighting their potential in creating novel chemical structures (Mizuno et al., 2006).

  • Formation of Functionalized Compounds : Indumathi et al. (2007) discussed a four-component tandem reaction involving similar compounds, leading to the formation of highly functionalized thiazines, indicating its utility in synthesizing complex organic molecules (Indumathi et al., 2007).

Antimicrobial and Biological Applications

  • Antibacterial Agents : Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, demonstrating its potential in medicinal chemistry (Azab et al., 2013).

  • Antioxidant Properties : Sudhana et al. (2019) conducted a study focusing on the synthesis, characterization, and biological evaluation of dihydropyridine analogs, indicating the role of similar compounds in antioxidant applications (Sudhana et al., 2019).

Material Science and Corrosion Studies

  • Corrosion Inhibition : Saranya et al. (2020) investigated pyran derivatives for their role in corrosion mitigation, highlighting the application of similar compounds in material science and corrosion studies (Saranya et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could focus on exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity .

properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-19(13-20(25)24(23-21)15-8-6-14(2)7-9-15)32-33(27,28)16-10-11-17(29-3)18(12-16)30-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSCWWOCVQOZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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